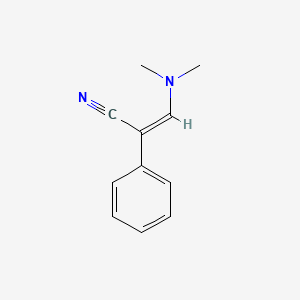

(2z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

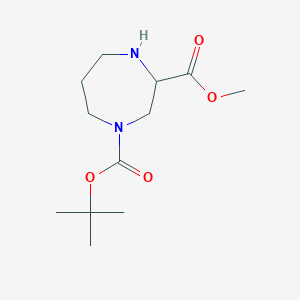

(2Z)-3-(Dimethylamino)-2-phenylprop-2-enenitrile, also known as DMPP, is an organic compound that has been widely studied for its various applications in scientific research. It is a colorless liquid with a faint odor and is soluble in various organic solvents. DMPP has been used in a variety of applications, including drug synthesis, biochemical and physiological research, and laboratory experiments.

Applications De Recherche Scientifique

Fluorochrome Staining for Bacterial Enumeration

Fluorochromes, such as 3,6-bis[dimethylamino]acridinium chloride (acridine orange), have been widely used in direct enumeration of bacteria in environmental samples. This method involves staining samples with fluorochromes followed by epifluorescent microscopic counting, which has become routine for estimating bacterial abundances due to its effectiveness and simplicity. The methodology and trends in its application underscore the importance of dimethylamino compounds in microbiological research and environmental monitoring (Kepner & Pratt, 1994).

Amyloid Imaging in Alzheimer's Disease

Compounds containing dimethylamino groups have been explored as radioligands for amyloid imaging in Alzheimer's disease. Specifically, compounds like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) have shown potential in detecting amyloid in the brain, contributing to early detection and evaluation of antiamyloid therapies. This highlights the significant role of dimethylamino derivatives in developing diagnostic tools for neurodegenerative diseases (Nordberg, 2007).

Arsenic Metabolism and Detoxification

Research on the enzymology of arsenic metabolism suggests a new potential role for hydrogen peroxide in detoxifying trivalent arsenic species, with studies indicating that only a few proteins are required for the biotransformation of inorganic arsenic in humans. This sheds light on the metabolic pathways involving dimethylated arsenic species and their detoxification mechanisms, providing insights into environmental health and safety measures (Aposhian et al., 2004).

Transition Metal Compounds Characterization

Near-edge X-ray absorption fine structure (NEXAFS) investigations of transition metal compounds, including oxides, nitrides, carbides, and sulfides, reveal their electronic and structural properties. Such studies are crucial for understanding the physical and chemical properties of these compounds, with implications for materials science, catalysis, and environmental science. The review emphasizes the importance of advanced spectroscopic techniques in analyzing materials critical to technological innovation (Chen, 1998).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with other molecules at the cellular level. For example, DACA {N-[2-(dimethylamino)ethyl]acridine-4-carboxamide}, an acridine derivative that is highly active against solid tumours in mice, is currently in clinical trial. The ability of DACA to overcome “atypical” (topoisomerase II-mediated) multidrug resistance has been hypothesised to stem from its dual topoisomerase I/II specificity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(Z)-3-(dimethylamino)-2-phenylprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-13(2)9-11(8-12)10-6-4-3-5-7-10/h3-7,9H,1-2H3/b11-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKZGONUAHUVJF-PKNBQFBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)

![(Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate](/img/no-structure.png)

![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)

![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)

![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)